5-methoxybenzo[d]isothiazol-3(2H)-one 1,1-dioxide
Overview
Description
5-Methoxybenzo[d]isothiazol-3(2H)-one 1,1-dioxide is an organic compound belonging to the class of isothiazoles It features a benzene ring fused to an isothiazole ring, with a methoxy group at the 5-position and a sulfone group at the 1,1-dioxide position
Mechanism of Action
Mode of Action
It is known that the compound can form hydrogen bonds and coordinate interactions
Biochemical Pathways
The compound’s ability to form hydrogen bonds and coordinate interactions suggests that it may interact with various biochemical pathways
Result of Action
It is known that the compound can form hydrogen bonds and coordinate interactions, which could potentially influence its molecular and cellular effects
Biochemical Analysis
Biochemical Properties
5-Methoxybenzo[d]isothiazol-3(2H)-one 1,1-dioxide plays a crucial role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and stability. For instance, it has been shown to interact with hydrogen bonding and coordination interactions, which are essential for the stability and efficiency of certain biochemical processes . These interactions can lead to the formation of large crystalline structures and reduce defects in biochemical systems, thereby enhancing their overall functionality.
Cellular Effects
The effects of this compound on cellular processes are profound. This compound can influence cell signaling pathways, gene expression, and cellular metabolism. It has been observed to reduce non-radiative recombination and lower energy loss during hole extraction, which are critical for maintaining cellular efficiency . Additionally, it can improve electron extraction, thereby enhancing the overall metabolic activity of cells.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes by forming stable complexes with them. This compound’s ability to form hydrogen bonds and coordinate interactions is crucial for its inhibitory or activatory effects . These interactions can lead to changes in gene expression, further influencing cellular functions.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are essential factors that influence its long-term effects on cellular function. Studies have shown that this compound can maintain its stability over extended periods, ensuring consistent biochemical activity . Any degradation products formed over time can also impact cellular processes, necessitating careful monitoring in laboratory experiments.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound can enhance cellular functions without causing significant adverse effects. At higher doses, it may exhibit toxic or adverse effects, impacting overall cellular health . It is crucial to determine the optimal dosage to maximize the compound’s beneficial effects while minimizing any potential toxicity.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with various enzymes and cofactors, influencing metabolic flux and metabolite levels. The compound’s ability to form stable complexes with enzymes is essential for its role in metabolic pathways . These interactions can lead to changes in metabolite levels, further impacting cellular metabolism.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its biochemical activity. This compound can interact with specific transporters and binding proteins, influencing its localization and accumulation within cells . These interactions are essential for ensuring the compound reaches its target sites within cells, thereby exerting its biochemical effects.
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. This compound can be directed to specific compartments or organelles within cells through targeting signals or post-translational modifications . These localization mechanisms ensure that the compound exerts its effects at the right place within the cell, thereby enhancing its overall biochemical activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-methoxybenzo[d]isothiazol-3(2H)-one 1,1-dioxide typically involves the following steps:
Starting Material: The synthesis begins with 5-methoxy-2-aminobenzenesulfonamide.
Cyclization: The starting material undergoes cyclization in the presence of a suitable oxidizing agent, such as hydrogen peroxide or a peracid, to form the isothiazole ring.
Oxidation: The resulting intermediate is further oxidized to introduce the sulfone group, yielding this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity while minimizing waste and energy consumption.
Chemical Reactions Analysis
Types of Reactions
5-Methoxybenzo[d]isothiazol-3(2H)-one 1,1-dioxide can undergo various chemical reactions, including:
Oxidation: Further oxidation can occur at the methoxy group or the isothiazole ring.
Reduction: The sulfone group can be reduced to a sulfide or sulfoxide under appropriate conditions.
Substitution: Electrophilic substitution reactions can occur at the benzene ring, particularly at positions ortho and para to the methoxy group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, peracids, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Electrophilic reagents such as halogens, nitrating agents, and sulfonating agents are commonly employed.
Major Products Formed
Oxidation: Products may include 5-methoxybenzo[d]isothiazol-3(2H)-one 1,1,2-trioxide.
Reduction: Products may include this compound sulfide.
Substitution: Products may include halogenated, nitrated, or sulfonated derivatives of the original compound.
Scientific Research Applications
5-Methoxybenzo[d]isothiazol-3(2H)-one 1,1-dioxide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials, such as polymers and dyes, due to its unique chemical properties.
Comparison with Similar Compounds
Similar Compounds
- 5-Methoxybenzo[d]isothiazol-3-amine
- 5-Methoxybenzo[d]isothiazol-3-thiol
- 5-Methoxybenzo[d]isothiazol-3-carboxylic acid
Uniqueness
5-Methoxybenzo[d]isothiazol-3(2H)-one 1,1-dioxide is unique due to the presence of the sulfone group at the 1,1-dioxide position, which imparts distinct chemical and physical properties. This differentiates it from other similar compounds that may lack the sulfone group or have different substituents.
Properties
IUPAC Name |
5-methoxy-1,1-dioxo-1,2-benzothiazol-3-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7NO4S/c1-13-5-2-3-7-6(4-5)8(10)9-14(7,11)12/h2-4H,1H3,(H,9,10) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GBYZSABEBYQOOQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)S(=O)(=O)NC2=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7NO4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201214359 | |
Record name | 1,2-Benzisothiazol-3(2H)-one, 5-methoxy-, 1,1-dioxide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201214359 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.21 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
29083-17-8 | |
Record name | 1,2-Benzisothiazol-3(2H)-one, 5-methoxy-, 1,1-dioxide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=29083-17-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,2-Benzisothiazol-3(2H)-one, 5-methoxy-, 1,1-dioxide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201214359 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-methoxy-2,3-dihydro-1,2-benzothiazole-1,1,3-trione | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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